molecular formula C16H15ClO2 B1523103 2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde CAS No. 1094477-09-4

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde

Cat. No. B1523103
CAS RN: 1094477-09-4
M. Wt: 274.74 g/mol
InChI Key: MNXMXTVFYFHNIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde” is 1S/C16H15ClO2/c1-10-7-8-11(2)16(12(10)3)19-15-6-4-5-14(17)13(15)9-18/h4-9H,1-3H3.


Physical And Chemical Properties Analysis

“2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde” is a powder that is stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Enantioselectivity

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde may find applications in asymmetric synthesis processes, where achieving high enantioselectivity is crucial. For instance, aryloxyaluminum dichlorides have been utilized as coordinating agents in the asymmetric addition reactions of Grignard reagent-chiral diamine complexes to benzaldehydes, leading to the production of carbinols with good enantioselectivity. This indicates the potential of similar compounds in facilitating asymmetric synthesis reactions (Tomioka, Nakajima, & Koga, 1987).

Enzyme-Catalyzed Asymmetric Synthesis

In the realm of enzyme-catalyzed reactions, benzaldehyde derivatives are substrates for benzaldehyde lyase (BAL), which catalyzes the asymmetric synthesis of benzoin derivatives. Such applications highlight the versatility of benzaldehyde derivatives in enzymatic reactions, offering environmentally friendly alternatives to traditional chemical synthesis methods (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Catalysis and Oxidation Reactions

Benzaldehyde and its derivatives are crucial intermediates in various catalytic and oxidation reactions. For example, the catalytic oxidation of benzyl alcohol to benzaldehyde has been significantly enhanced using sulfated Ti-SBA-15 catalysts. Such reactions are fundamental in the production of fine chemicals, illustrating the broad applicability of benzaldehyde derivatives in catalysis and industrial chemistry (Sharma, Soni, & Dalai, 2012).

Photocatalysis and Environmental Applications

The photocatalytic degradation of pollutants like chlorophenols highlights another application area, where benzaldehyde derivatives may serve as intermediates or by-products. This underscores the relevance of such compounds in environmental cleanup and the treatment of industrial waste (Rao, Dubey, Mohanty, Khare, Jain, & Kaul, 2003).

Biotechnological Production

In biotechnology, the bioproduction of benzaldehyde from benzyl alcohol using microbial biotransformation is an area of growing interest. This process, facilitated by organisms like Pichia pastoris, demonstrates the potential of biological systems to produce high-value chemicals such as benzaldehyde, offering sustainable alternatives to chemical synthesis (Craig & Daugulis, 2013).

properties

IUPAC Name

2-chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-7-8-11(2)16(12(10)3)19-15-6-4-5-14(17)13(15)9-18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXMXTVFYFHNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC2=C(C(=CC=C2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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